molecular formula C19H16N2O2S B8468340 2-[(Diphenylmethyl)sulfanyl]-4-nitroaniline CAS No. 61883-53-2

2-[(Diphenylmethyl)sulfanyl]-4-nitroaniline

Cat. No. B8468340
CAS RN: 61883-53-2
M. Wt: 336.4 g/mol
InChI Key: MLXKPBVPBWLYPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Diphenylmethyl)sulfanyl]-4-nitroaniline is a useful research compound. Its molecular formula is C19H16N2O2S and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61883-53-2

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

2-benzhydrylsulfanyl-4-nitroaniline

InChI

InChI=1S/C19H16N2O2S/c20-17-12-11-16(21(22)23)13-18(17)24-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,20H2

InChI Key

MLXKPBVPBWLYPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=C(C=CC(=C3)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a rapidly stirred solution of 3.5 g. (0.025 mole) of p-nitroaniline and 10.0 g (0.050 mole) of benzylphenylsulfide in 300 ml. of dry acetonitrile and 100 ml of methylene chloride under nitrogen at -40° C. was added dropwise 3.5 g. (0.032 mole, 28% excess) t-butylhypochlorite in 25 ml. of methylene chloride at -78° C. in diffuse light. The reaction mixture was stirred for 4 hours at -40° C., then allowed to warm slowly to -20° C. over 3 hours. Sodium methoxide (7.0 g., 0.13 mole) in 50 ml. of methanol at 25° C. was added quickly. The reaction mixture was stirred for 1 hour as it warmed to room temperature. The solution was concentrated in vacuo, 250 ml. of dry toluene and 30 ml. of triethylamine were added, and the solution was heated under reflux for 36 hours. The solution was concentrated in vacuo, 100 ml. of water was added, and product was extracted with five 100-ml. portions of methylene chloride. The combined organic phases were washed with 50 ml. of 5% aqueous sodium hydroxide, 100 ml. of saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered. Solvent was removed in vacuo leaving an orange oil which was chromotographed on 400 g. of Fisher basic alumina (Act I) using ether as eluant. Recovered was 5.5 g. (65% based on p-nitroaniline) of 2-amino-5-nitrodiphenylthiophenoxymethane as yellow crystals m.p. 103°-105° C.; ir (cm-1) (KBr) 3480, 3380, 3050, 1620, 1570, 1480, 1380, 1150, 1090, 905, 825, 745, 725, 695; NMR (CDCl3) τ: 1.8-3.5 (13H, m), 4.50 (1H, s), 5.2-5.4 (2H, br s); mass spectrum m/e 336(1), 227(100), 180(35).
Quantity
0.025 mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0.032 mol
Type
reactant
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

To a rapidly stirred solution of 3.5 g. (0.025 mole) of p-nitroaniline and 10.0 g. (0.050 mole) of benzylphenylsulfide in 300 ml. of dry acetonitrile and 100 ml. of methylene chloride under nitrogen at -40° C. was added dropwise 3.5 g. (0.032 mole, 28% excess) t-butylhypochlorite in 25 ml. of methylene chloride at -78° C. in diffuse light. The reaction mixture was stirred for 4 hours at -40° C., then allowed to warm slowly to -20° C. over 3 hours. Sodium methoxide (7.0 g., 0.13 mole) in 50 ml. of methanol at 25° C. was added quickly. The reaction mixture was stirred for 1 hour as it warmed to room temperature. The solution was concentrated in vacuo, 250 ml. of dry toluene and 30 ml. of triethylamine were added, and the solution was heated under reflux for 36 hours. The solution was concentrated in vacuo, 100 ml. of water was added, and product was extracted with five 100-ml. portions of methylene chloride. The combined organic phases were washed with 50 ml. of 5% aqueous sodium hydroxide, 100 ml. of saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered. Solvent was removed in vacuo leaving an orange oil which was chromatographed on 400 g. of Fisher basic alumina (Act I) using ether as eluant. Recovered was 5.5 g. (65% based on p-nitroaniline) of 2-amino-5-nitrodiphenylthiophenoxymethane as yellow crystals m.p. 103°-105° C.; ir (cm-1) (KBr) 3480, 3380, 3050, 1620, 1570, 1480, 1380, 1150, 1090, 905, 825, 745, 725, 695; NMR (CDCl3) τ: 1.8-3.5 (13H, m), 4.50 (1H, s), 5.2-5.4 (2H, br s); mass spectrum m/e 336(1), 227(100), 180(35).
Quantity
0.025 mol
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0.032 mol
Type
reactant
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.